molecular formula C19H34N2O2S B5616635 8-[(isopropylthio)acetyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one

8-[(isopropylthio)acetyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5616635
M. Wt: 354.6 g/mol
InChI Key: UQFVMHCDHZDJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds with structural similarities to 8-[(isopropylthio)acetyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one, involves intricate chemical processes. For instance, the stereoselective synthesis of related spirocyclic compounds has been demonstrated using various starting materials and catalytic conditions (Ibuka et al., 1981). Another approach involves the synthesis of diazaspiro[5.5]undecane derivatives via base-promoted [5+1] double Michael addition, showcasing the versatility of synthetic strategies for these compounds (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in the diazaspiro[5.5]undecane family, including the targeted compound, can be characterized using a variety of spectroscopic techniques. Studies have detailed the structural elucidation of these compounds, highlighting the importance of NMR, mass spectrometry, and X-ray crystallography in confirming their complex structures (S. Ahmed et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro[5.5]undecane derivatives are diverse, including their formation via Michael addition and cyclization reactions. These compounds can undergo further transformations, leading to a variety of functionalized derivatives with different chemical properties. The versatility in chemical reactivity underscores the synthetic utility of the diazaspiro[5.5]undecane scaffold (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystallinity, can be influenced by the specific substituents attached to the spirocyclic core. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical development. Detailed studies on specific derivatives provide insights into the relationship between structure and physical properties (Zhang et al., 2008).

properties

IUPAC Name

2-(3-methylbutyl)-8-(2-propan-2-ylsulfanylacetyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2S/c1-15(2)7-11-21-14-19(9-6-17(21)22)8-5-10-20(13-19)18(23)12-24-16(3)4/h15-16H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFVMHCDHZDJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2(CCCN(C2)C(=O)CSC(C)C)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(Isopropylthio)acetyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.